molecular formula C23H24F2N2O2 B11057988 1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11057988
M. Wt: 398.4 g/mol
InChI Key: XLDZHNJQBGAPOB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with fluorophenyl and piperidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate dione precursors.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the core structure.

    Attachment of the piperidinyl group: This is typically done through a reductive amination reaction, where the piperidinyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its specific combination of fluorophenyl and piperidinyl groups attached to a pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24F2N2O2

Molecular Weight

398.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H24F2N2O2/c24-18-7-9-19(10-8-18)27-22(28)15-21(23(27)29)26-13-11-16(12-14-26)5-6-17-3-1-2-4-20(17)25/h1-4,7-10,16,21H,5-6,11-15H2

InChI Key

XLDZHNJQBGAPOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC=CC=C2F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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